10-Hydroxy aconitine is a bioactive compound belonging to the class of diterpenoid alkaloids, which are characterized by their complex structures and significant biological activities. This compound is derived from aconitine, a well-known alkaloid that exhibits potent toxicity. The introduction of a hydroxyl group in 10-Hydroxy aconitine alters its biological properties, potentially reducing toxicity while retaining therapeutic effects.
10-Hydroxy aconitine is primarily extracted from various species of the Aconitum plant, commonly known as monkshood or wolfsbane. These plants have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. The extraction process involves solvent extraction followed by purification techniques such as high-performance liquid chromatography to achieve high purity levels.
10-Hydroxy aconitine is classified as a diterpenoid alkaloid, specifically a C19-diterpenoid, due to its unique structural features that include multiple rings and functional groups. Its classification is significant in understanding its pharmacological potential and toxicological profile.
The synthesis of 10-Hydroxy aconitine typically involves the hydroxylation of aconitine. Various synthetic routes have been developed to achieve this transformation, including:
The synthetic pathway often includes several key reactions such as:
The molecular structure of 10-Hydroxy aconitine features a multi-ring system typical of diterpenoid alkaloids, with specific hydroxylation at the 10-position. This structural modification is crucial for its biological activity and interaction with cellular targets.
The molecular formula of 10-Hydroxy aconitine is C19H25NO3, and it has a molecular weight of approximately 313.41 g/mol. The compound's structure can be represented as follows:
10-Hydroxy aconitine undergoes various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include:
The mechanism of action for 10-Hydroxy aconitine primarily involves its interaction with voltage-dependent sodium-ion channels. By binding to neurotoxin binding site 2 on the alpha subunit of these channels, it inhibits the conformational change from the active state to the inactive state, leading to prolonged opening of sodium-ion channels. This action results in significant effects on cellular excitability and signaling.
Research indicates that 10-Hydroxy aconitine can influence respiratory activity in neuronal preparations, increasing respiratory rhythm while decreasing inspiratory burst amplitude in experimental models.
Relevant analyses have shown that structural modifications can significantly impact both toxicity and therapeutic efficacy, making it essential to study these properties in detail for drug development purposes .
10-Hydroxy aconitine has several applications across different fields:
10-Hydroxyaconitine (systematic IUPAC name: (1α,3α,6α,14α,16β)-10,13,20-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate), also known as Nagarine, is a C19-norditerpenoid alkaloid classified within the aconitine-type diterpenoid alkaloids. Its core structure features a hexacyclic ring system (ABCDEF rings) characteristic of aconitine analogs, with a hydroxyl group at C-10 serving as its defining structural feature [4] [10]. The compound’s molecular formula is C₃₄H₄₇NO₁₁, with a molar mass of 645.74 g/mol. Its chemical classification places it among the diester-diterpenoid alkaloids due to the presence of ester linkages at C-8 (acetyl) and C-14 (benzoyl), though the C-10 hydroxyl group significantly influences its polarity and hydrogen-bonding capacity compared to unmodified aconitine [2] [4].
Table 1: Key Identifiers and Chemical Properties of 10-Hydroxyaconitine
Property | Value/Description |
---|---|
IUPAC Name | (1α,3α,6α,14α,16β)-10,13,20-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate |
Synonyms | Nagarine, 10-Hydroxy aconitine |
Chemical Formula | C₃₄H₄₇NO₁₁ |
Molecular Weight | 645.74 g/mol |
Alkaloid Class | C19-Norditerpenoid (Aconitine-type) |
Key Functional Groups | C10-hydroxyl, C14-benzoyl ester, C8-acetyl ester, tertiary amine |
Natural Source Species | Aconitum nagarum, A. carmichaelii, A. violaceum |
Aconitum alkaloids have been integral to traditional medicine systems for over two millennia, particularly in Asian cultures. Raw Aconitum roots ("Shengchuanwu") were historically recognized in Shennong’s Materia Medica (circa 200 CE) as "lower-class" drugs marked "very poisonous," requiring specialized processing (Paozhi) to mitigate toxicity while preserving therapeutic efficacy [1]. Traditional applications focused on:
Table 2: Evolution of Aconitine-Type Alkaloid Applications
Era/Context | Application Focus | Processing Methods |
---|---|---|
Traditional Chinese Medicine (200 CE) | Yang deficiency, pain, arrhythmia | Soaking, steaming (6–8 h), salt-baking |
Ayurveda/Siddha | Fever, inflammation, emesis | Boiling in cow’s urine/milk (2–4 days) |
Romanian Folk Medicine | Neuralgia, infected wounds | Wine decoctions, lard-based topical preparations |
Modern Pharmacology | Anti-arrhythmic, anti-tumor lead compounds | Structural derivatization, nanoparticle entrapment |
10-Hydroxyaconitine occurs natively in select Aconitum species, with its distribution and concentration influenced by genetic, ecological, and phytochemical factors:
Table 3: Distribution of 10-Hydroxyaconitine in Aconitum Species
Species | Plant Part | Concentration (μg/g Dry Weight) | Extraction Method |
---|---|---|---|
Aconitum nagarum | Root | 50–73 | Acidic methanol sonication |
Aconitum violaceum | Tuber | 1810–9913 | Ammoniacal ether extraction |
Aconitum carmichaelii | Lateral root | 35–210 | Refluxed acidic alcohol |
Aconitum japonicum | Petal | 46.1 | 1 mmol/L HCl extraction |
The C10-hydroxyl group confers distinct physicochemical and pharmacological properties, positioning 10-hydroxyaconitine as a strategic scaffold for derivative development:
Table 4: Pharmacological Profile of Key 10-Hydroxyaconitine Derivatives
Derivative | Structural Modification | Primary Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
10-Hydroxyaconitine | Native C10-OH | Sodium channel modulation | 1.8 μM (Nav1.5 binding) |
8-Deacetyl-10-hydroxyaconitine | C8-OH hydrolysis | Analgesic (CFA inflammatory pain model) | EC₅₀: 0.12 mg/kg |
10-Hydroxy-8-linoleate | C8-linoleic acid esterification | Anti-proliferative (CMT-7364 cells) | 18.2 μM |
Liposome-encapsulated 10-OH | Phosphatidylcholine nanocarrier | Tumor biodistribution enhancement | 3.2× bioavailability ↑ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7